NEOAUREOTHIN

Übersicht

Beschreibung

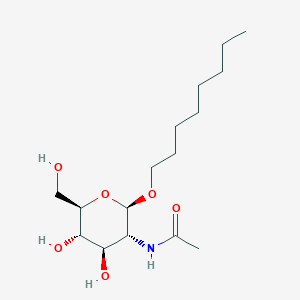

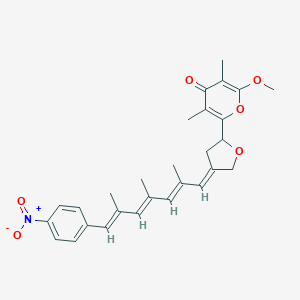

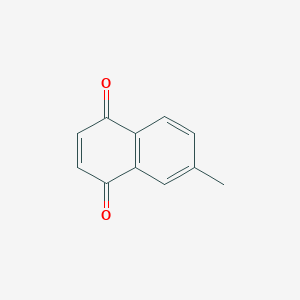

Neoaureothin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is a chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. This compound exhibits a range of biological activities, including antifungal, antiviral, antitumor, and nematocidal properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable probe for understanding the role of polyketides in ecological interactions and the evolutionary pressures that shape the production of secondary metabolites in microorganisms.

Biology: Neoaureothin’s interaction with cellular processes, particularly its impact on microbial communities, makes it a subject of interest in biological research.

Medicine: Its antifungal, antiviral, and antitumor properties make this compound a promising candidate for the development of new therapeutic agents.

Wirkmechanismus

Target of Action

It is known that neoaureothin is a product of polyketide synthases (pkss), which play eminent roles in the development of medicines .

Biochemical Pathways

This compound is involved in the aureothin and this compound pathways. In both cases, the module architecture breaks with the principle of colinearity, as individual PKS modules are used in an iterative fashion . This iterative function of the first module in the this compound pathway was confirmed by a successful cross-complementation .

Result of Action

It is known that this compound has antibacterial effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound . These factors can include physical barriers, complex topography, and environmental heterogeneity, which can significantly reduce the dispersal of organisms

Biochemische Analyse

Biochemical Properties

Neoaureothin is an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs . It also inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells .

Cellular Effects

This compound has been found to be cytotoxic to A549, HCT116, and HepG2 cells . It also has nematocidal activity against the pine wood nematode B. xylophilus .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an androgen receptor antagonist. It inhibits the binding of dihydrotestosterone (DHT) to androgen receptors, thereby affecting the expression of prostate-specific antigen in LNCaP cells .

Metabolic Pathways

This compound is involved in the metabolic pathways of Streptomyces

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neoaureothin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases. The biosynthetic pathway includes the assembly of the polyketide chain through Claisen condensations of activated acyl and malonyl building blocks, followed by various tailoring reactions such as ketoreduction, dehydration, and enoyl reduction .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces orinoci under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Neoaureothin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro group and the polyene chain.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Neoaureothin is structurally and functionally similar to several other polyketide compounds, including:

Aureothin: A closely related compound with similar biological activities but differing in the length of the polyketide chain.

Alloaureothin: Another analogue with variations in the functional groups attached to the polyketide backbone.

Luteoreticulin: Known for its antifungal properties, it is structurally related to this compound but differs in the arrangement of functional groups.

Luteothin: A deoxy analogue of aureothin with distinct biological activities

This compound’s uniqueness lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MFGUEIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-27-8 | |

| Record name | Neoaureothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is neoaureothin biosynthesized?

A1: this compound biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the nor gene cluster [, ]. This modular assembly line utilizes p-nitrobenzoate and malonyl-CoA as building blocks. Interestingly, the nor PKS exhibits non-colinearity, meaning that individual modules are used iteratively, deviating from the typical assembly line process []. This unusual characteristic makes this compound biosynthesis an intriguing subject for studying PKS evolution.

Q2: Can you elaborate on the non-colinearity of the this compound PKS?

A2: Research suggests that the first module in the this compound pathway, NorA, functions iteratively []. This means it participates in multiple rounds of chain extension, adding more than one unit to the growing polyketide chain. This iterative function was experimentally confirmed through cross-complementation studies []. Furthermore, research on the related aureothin PKS, which shares a common evolutionary origin with the this compound system, has revealed an unprecedented scenario where an acyltransferase (AT) domain iteratively loads an extender unit onto both its cognate acyl carrier protein (ACP) and the downstream ACP []. This aberrant behavior highlights the unique and complex mechanisms at play in these non-colinear PKS systems.

Q3: What are the potential applications of this compound?

A4: this compound exhibits promising biological activities. It demonstrates potent antiproliferative activity against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development [, ]. Additionally, this compound displays antifungal properties, suggesting possible applications in treating fungal infections [].

Q4: How can the production of this compound be improved?

A5: Researchers have explored metabolic engineering approaches to enhance this compound production. One successful strategy involves utilizing a quorum sensing (QS)-based system to enhance the precursor supply for polyketide production in Streptomyces coelicolor []. This QS-based metabolic engineering approach led to a 4-fold increase in this compound production without negatively affecting cell growth []. This highlights the potential of employing engineered microbial systems for the industrial-scale production of valuable polyketides like this compound.

Q5: Are there any known challenges in producing this compound?

A6: One challenge lies in the complexity of the this compound PKS system. Its non-colinear nature, while fascinating from a scientific perspective, poses challenges in predicting and manipulating its biosynthetic output [, ]. Understanding the factors governing module iteration and substrate specificity is crucial for engineering these systems to produce novel analogs with improved pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

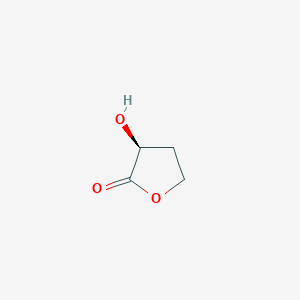

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)